molecular formula C10H13FN2O B2400870 3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine CAS No. 2007706-03-6

3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine

Cat. No.: B2400870
CAS No.: 2007706-03-6
M. Wt: 196.225
InChI Key: REVTZVXZXJYGIK-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.23 g/mol It is characterized by the presence of a fluorine atom, a pyridine ring, and a methyloxolan group

Scientific Research Applications

3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine has a wide range of applications in scientific research, including:

Preparation Methods

The synthesis of 3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the methyloxolan group: This can be done through nucleophilic substitution reactions, where the methyloxolan group is introduced to the pyridine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions, using reagents such as halides or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine can be compared with other similar compounds, such as:

    3-fluoro-N-(5-methyltetrahydrofuran-3-yl)pyridin-2-amine: This compound has a similar structure but with a tetrahydrofuran ring instead of an oxolan ring.

    3-chloro-N-(5-methyloxolan-3-yl)pyridin-2-amine: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.

    3-fluoro-N-(5-methyloxolan-3-yl)pyrimidin-2-amine: This compound has a pyrimidine ring instead of a pyridine ring, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .

Properties

IUPAC Name

3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-7-5-8(6-14-7)13-10-9(11)3-2-4-12-10/h2-4,7-8H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVTZVXZXJYGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)NC2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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